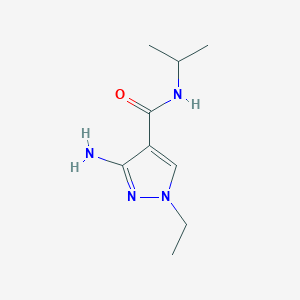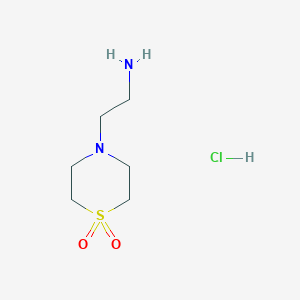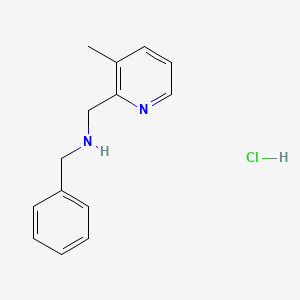![molecular formula C13H21N5 B11732800 1,4-dimethyl-N-{[3-methyl-1-(propan-2-yl)-1H-pyrazol-4-yl]methyl}-1H-pyrazol-5-amine](/img/structure/B11732800.png)
1,4-dimethyl-N-{[3-methyl-1-(propan-2-yl)-1H-pyrazol-4-yl]methyl}-1H-pyrazol-5-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
La 1,4-diméthyl-N-{[3-méthyl-1-(propan-2-yl)-1H-pyrazol-4-yl]méthyl}-1H-pyrazol-5-amine est un composé organique synthétique appartenant à la classe des pyrazoles. Les pyrazoles sont des composés hétérocycliques à cinq chaînons contenant deux atomes d'azote aux positions 1 et 2.
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse de la 1,4-diméthyl-N-{[3-méthyl-1-(propan-2-yl)-1H-pyrazol-4-yl]méthyl}-1H-pyrazol-5-amine implique généralement les étapes suivantes :
Formation des cycles pyrazole : L'étape initiale consiste en la cyclisation de dérivés d'hydrazine appropriés avec des 1,3-dicétones pour former les cycles pyrazole.
Réactions de substitution : Les cycles pyrazole sont ensuite soumis à des réactions d'alkylation pour introduire les groupes méthyle et isopropyle aux positions souhaitées.
Réactions de couplage : La dernière étape consiste à coupler les deux cycles pyrazole par l'intermédiaire d'un pont méthylène, facilité par des réactifs tels que la formaldehyde ou le paraformaldéhyde en conditions basiques.
Méthodes de production industrielle
La production industrielle de ce composé peut impliquer des voies de synthèse similaires, mais à plus grande échelle, avec des optimisations pour le rendement et la pureté. Des réacteurs à flux continu et des plateformes de synthèse automatisées peuvent être utilisés pour améliorer l'efficacité et la capacité de production.
Analyse Des Réactions Chimiques
Types de réactions
La 1,4-diméthyl-N-{[3-méthyl-1-(propan-2-yl)-1H-pyrazol-4-yl]méthyl}-1H-pyrazol-5-amine subit diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé à l'aide de réactifs tels que le permanganate de potassium ou le trioxyde de chrome, conduisant à la formation des oxydes de pyrazole correspondants.
Réduction : Les réactions de réduction à l'aide d'agents tels que l'hydrure d'aluminium et de lithium peuvent convertir le composé en ses amines ou ses alcools correspondants.
Substitution : Les réactions d'halogénation et de nitration peuvent introduire des groupes halogène ou nitro dans les cycles pyrazole, à l'aide de réactifs tels que le brome ou l'acide nitrique.
Réactifs et conditions courants
Oxydation : Permanganate de potassium en conditions acides ou neutres.
Réduction : Hydrure d'aluminium et de lithium dans l'éther anhydre.
Substitution : Brome dans le tétrachlorure de carbone pour l'halogénation ; acide nitrique concentré pour la nitration.
Principaux produits
Oxydation : Oxydes de pyrazole.
Réduction : Amines ou alcools.
Substitution : Pyrazoles halogénés ou nitrés.
Applications De Recherche Scientifique
La 1,4-diméthyl-N-{[3-méthyl-1-(propan-2-yl)-1H-pyrazol-4-yl]méthyl}-1H-pyrazol-5-amine présente plusieurs applications en recherche scientifique :
Chimie : Utilisé comme élément de construction pour la synthèse de molécules plus complexes et comme ligand en chimie de coordination.
Biologie : Étudié pour son potentiel en tant qu'inhibiteur ou modulateur enzymatique en raison de sa structure unique.
Médecine : Exploré pour ses propriétés thérapeutiques potentielles, notamment ses activités anti-inflammatoires et anticancéreuses.
Industrie : Utilisé dans le développement de nouveaux matériaux et comme précurseur pour les produits agrochimiques et pharmaceutiques.
5. Mécanisme d'action
Le mécanisme d'action de la 1,4-diméthyl-N-{[3-méthyl-1-(propan-2-yl)-1H-pyrazol-4-yl]méthyl}-1H-pyrazol-5-amine implique son interaction avec des cibles moléculaires spécifiques, telles que les enzymes ou les récepteurs. La structure du composé lui permet de se lier aux sites actifs ou aux sites allostériques, modulant l'activité de la protéine cible. Cette interaction peut conduire à l'inhibition ou à l'activation de la cible, affectant diverses voies biochimiques.
Mécanisme D'action
The mechanism of action of 1,4-dimethyl-N-{[3-methyl-1-(propan-2-yl)-1H-pyrazol-4-yl]methyl}-1H-pyrazol-5-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to active sites or allosteric sites, modulating the activity of the target protein. This interaction can lead to inhibition or activation of the target, affecting various biochemical pathways.
Comparaison Avec Des Composés Similaires
Composés similaires
- 1,3-diméthyl-1H-pyrazole
- 3,5-diméthyl-1H-pyrazole
- 4-isopropyl-1H-pyrazole
Unicité
La 1,4-diméthyl-N-{[3-méthyl-1-(propan-2-yl)-1H-pyrazol-4-yl]méthyl}-1H-pyrazol-5-amine est unique en raison de ses deux cycles pyrazole et de son motif de substitution spécifique. Cette structure confère des propriétés chimiques et biologiques distinctes, ce qui en fait un composé précieux pour la recherche et les applications industrielles.
Propriétés
Formule moléculaire |
C13H21N5 |
|---|---|
Poids moléculaire |
247.34 g/mol |
Nom IUPAC |
2,4-dimethyl-N-[(3-methyl-1-propan-2-ylpyrazol-4-yl)methyl]pyrazol-3-amine |
InChI |
InChI=1S/C13H21N5/c1-9(2)18-8-12(11(4)16-18)7-14-13-10(3)6-15-17(13)5/h6,8-9,14H,7H2,1-5H3 |
Clé InChI |
VXHKCEWZAZKART-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(N(N=C1)C)NCC2=CN(N=C2C)C(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-{[1-(2,2-difluoroethyl)-5-methyl-1H-pyrazol-4-yl]methyl}-1,3-dimethyl-1H-pyrazol-5-amine](/img/structure/B11732721.png)
![5-[1-(propan-2-yl)-1H-pyrazol-3-yl]-1,3,4-thiadiazol-2-amine](/img/structure/B11732727.png)
![N-[(1,3-dimethyl-1H-pyrazol-5-yl)methyl]-4-methyl-1-(propan-2-yl)-1H-pyrazol-3-amine](/img/structure/B11732740.png)
![2-[2-(2-Aminoethyl)-1,3-thiazol-4-yl]acetic acid hydrochloride](/img/structure/B11732748.png)
![3-methyl-N-[(1-methyl-1H-pyrazol-5-yl)methyl]-1-(2-methylpropyl)-1H-pyrazol-4-amine](/img/structure/B11732754.png)
![3-methyl-N-[(3-methyl-1-propyl-1H-pyrazol-5-yl)methyl]-1-propyl-1H-pyrazol-4-amine](/img/structure/B11732761.png)

![2-{4-[4-(2-methyl-1H-imidazol-1-yl)butyl]phenyl}acetic acid](/img/structure/B11732772.png)
![(1S,2S)-1-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]propane-1,2-diol](/img/structure/B11732791.png)
![{[1-(butan-2-yl)-1H-pyrazol-5-yl]methyl}(butyl)amine](/img/structure/B11732794.png)
![benzyl({[1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methyl})amine](/img/structure/B11732797.png)
![(E)-4-[3-(Isobutyrylamino)anilino]-4-oxo-2-butenoic acid](/img/structure/B11732810.png)

